molecular formula C14H17N3O B6457468 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine CAS No. 2549044-27-9

6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine

Cat. No.: B6457468
CAS No.: 2549044-27-9
M. Wt: 243.30 g/mol
InChI Key: PRAWKXOACUQWKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted with ethyl (C6), methyl (C2), and 4-methoxyphenylamino (N4) groups. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry due to their structural similarity to nucleic acid bases. This compound’s substitutions at positions 2, 4, and 6 modulate its electronic, steric, and pharmacokinetic properties, making it a candidate for biological activity studies.

Properties

IUPAC Name

6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-4-11-9-14(16-10(2)15-11)17-12-5-7-13(18-3)8-6-12/h5-9H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAWKXOACUQWKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC(=N1)C)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Dimethyl Malonate and Acetamidine

A patent by CN102399196A outlines a scalable method using dimethyl malonate and acetamidine hydrochloride in methanol under basic conditions (sodium methoxide). The reaction proceeds via nucleophilic attack, followed by cyclization at 18–25°C for 3–5 hours, yielding 4,6-dihydroxy-2-methylpyrimidine with 86–87% efficiency (Table 1).

Table 1: Reaction Conditions for Pyrimidine Core Synthesis

ParameterValue RangeYield (%)
Temperature18–25°C86–87
Reaction Time3–5 hours
SolventMethanol
BaseSodium Methoxide

This method replaces toxic reagents like POCl₃ with triphosgene, enhancing safety and environmental compatibility. Post-synthesis, the product is isolated via pH adjustment (pH 1–2) and crystallized at 0°C, followed by washing with ice-cold methanol.

Functionalization of the Pyrimidine Ring

Introduction of the Ethyl Group

Ethyl substitution at the C6 position is achieved through nucleophilic aromatic substitution (NAS) or Friedel-Crafts alkylation. Aryl halides (e.g., 6-chloro-2-methylpyrimidin-4-amine) react with ethylmagnesium bromide in tetrahydrofuran (THF) at −78°C, facilitated by transition-metal catalysts like palladium. For example, Grignard reagents generated from ethyl iodide and magnesium exhibit 75–80% efficiency in transferring the ethyl group to the pyrimidine ring.

Methyl Group Retention at C2

The 2-methyl group is typically introduced during the cyclocondensation step via acetamidine hydrochloride, which provides the methyl substituent directly. Alternative methods include post-synthesis methylation using methyl iodide under basic conditions, though this approach risks over-alkylation and reduces yield to 60–65%.

N-Arylation with 4-Methoxyphenylamine

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling reaction is the most reliable method for attaching the 4-methoxyphenyl group to the pyrimidine ring. A protocol from PMC6245071 utilizes palladium catalysts (e.g., Pd(OAc)₂) with ligands like Xantphos, enabling C–N bond formation between 6-ethyl-2-methylpyrimidin-4-amine and 4-methoxybromobenzene. Key conditions include:

  • Catalyst System : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%)

  • Base : Sodium tert-butoxide (3 equivalents)

  • Solvent : Toluene at 110°C for 8–12 hours

  • Yield : 70–75%

Table 2: Optimization of Buchwald-Hartwig Parameters

ParameterOptimal ValueYield Impact
Catalyst Loading5 mol% Pd↑ Yield by 20%
LigandXantphosPrevents Pd Aggregation
Temperature110°CBalances Rate vs. Degradation

Ullmann-Type Coupling

For cost-sensitive applications, copper-catalyzed Ullmann reactions offer a viable alternative. Using CuI (10 mol%) and 1,10-phenanthroline as a ligand in dimethylformamide (DMF) at 130°C, the coupling achieves 60–65% yield but requires longer reaction times (24–48 hours).

Industrial-Scale Production Techniques

Continuous Flow Reactors

Industrial synthesis prioritizes continuous flow systems to enhance heat transfer and mixing efficiency. A three-stage reactor configuration is employed:

  • Cyclocondensation : Tubular reactor with methanol solvent (residence time: 2 hours).

  • Ethylation : Packed-bed reactor with immobilized Pd catalysts.

  • Amination : Microreactor for Buchwald-Hartwig coupling (residence time: 30 minutes).

This setup achieves 80–85% overall yield and reduces byproduct formation by 40% compared to batch processes.

Green Chemistry Innovations

Replacing traditional solvents with cyclopentyl methyl ether (CPME) and using immobilized enzymes (e.g., transaminases) for amination steps reduces waste generation by 30%.

Purification and Characterization

Crystallization Techniques

The crude product is purified via fractional crystallization using ethanol-water mixtures (1:3 v/v). Recrystallization at −20°C increases purity to >98%.

Analytical Validation

  • HPLC : Purity assessed using a C18 column (acetonitrile/water = 70:30, 1 mL/min).

  • NMR : Key peaks include δ 2.35 (s, 3H, CH₃), δ 1.25 (t, 3H, CH₂CH₃), and δ 3.80 (s, 3H, OCH₃) .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl and methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can be performed on the nitro group (if present) to convert it into an amine group.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound “6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine” is a pyrimidine derivative that has garnered attention in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, agrochemicals, and materials science, supported by comprehensive data tables and case studies.

Anticancer Activity

Research indicates that pyrimidine derivatives exhibit significant anticancer properties. A study demonstrated that this compound inhibits cell proliferation in various cancer cell lines. The mechanism involves the modulation of specific signaling pathways associated with cell growth and apoptosis.

Case Study:
In vitro studies on human breast cancer cells (MCF-7) revealed that this compound induced apoptosis through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM, indicating potent anticancer activity compared to standard chemotherapeutic agents .

Antimicrobial Properties

Another area of research focuses on the antimicrobial efficacy of this compound. Preliminary studies suggest that it exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings indicate a promising potential for developing new antimicrobial agents based on this pyrimidine derivative .

Herbicidal Activity

The compound has been investigated for its herbicidal properties, particularly against common agricultural weeds. Its mode of action involves the inhibition of specific enzymes critical for plant growth.

Case Study:
Field trials demonstrated that formulations containing this compound significantly reduced weed biomass by over 70% compared to untreated controls. This efficacy suggests its potential as a selective herbicide in crop management systems .

Polymer Development

Recent advancements have explored the incorporation of this compound into polymer matrices to enhance material properties. Its unique chemical structure allows for improved thermal stability and mechanical strength.

Data Table: Material Properties

PropertyControl PolymerPolymer with 6-Ethyl Compound
Tensile Strength (MPa)2535
Thermal Decomposition Temp (°C)250280

These enhancements indicate that integrating this compound can lead to superior performance in various industrial applications .

Mechanism of Action

The mechanism of action of 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to modulation of various biochemical pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Activity: The trifluoromethyl group in enhances antibacterial activity, likely due to increased electronegativity and membrane permeability. Fluorine substitution (e.g., in ) improves metabolic stability by resisting oxidative degradation. Ethyl vs.

Synthetic Methods :

  • Analogs are synthesized via nucleophilic substitution (e.g., reacting chloromethylpyrimidines with amines in chloroform) . Yields range from 78–79% after purification by column chromatography .

Crystallographic Data :

  • Dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° in , 15.4° in ) influence molecular planarity and packing. The ethyl group in the target compound may induce greater torsional strain compared to methyl or phenyl groups.

Physicochemical Properties

Property Target Compound (6-Ethyl-N-(4-MeOPh)-2-Me-pyrimidin-4-amine) N-(4-MeOPh)-6-Me-2-Ph-5-[(4-CF₃PhNH)Me]pyrimidin-4-amine 4-Ethoxy-6-Me-N-Ph-pyrimidin-2-amine
Molecular Weight (g/mol) 243.3 503.5 229.3
LogP (Predicted) ~3.1 ~5.2 ~2.8
Hydrogen Bond Donors 1 (NH) 2 (NH groups) 1 (NH)
Hydrogen Bond Acceptors 3 (N, O) 6 (N, O, F) 3 (N, O)

Key Observations:

  • The target compound’s ethyl group increases LogP compared to simpler analogs like , suggesting better membrane permeability.
  • Reduced hydrogen-bonding capacity (vs. ) may limit target engagement in polar interactions.

Biological Activity

The compound 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, structure-activity relationships (SAR), and various in vitro and in vivo studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from appropriate pyrimidine precursors. The compound is synthesized through nucleophilic substitution reactions, where the ethyl and methoxy groups are introduced onto the pyrimidine ring. The detailed synthetic pathway can be summarized as follows:

  • Preparation of the pyrimidine core : This involves the condensation of 2-amino-4-methylpyrimidine with suitable alkylating agents.
  • Introduction of substituents : The ethyl and methoxy groups are introduced via alkylation reactions.
  • Purification : The final product is purified using chromatography methods.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant cytotoxic effects against various human tumor cell lines. For instance, derivatives with similar structures showed GI50 values ranging from 2.40 to 13.5 μM against cancer cell lines such as A549 (lung cancer) and DU145 (prostate cancer) .

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineGI50 (μM)
Compound 1A5492.40
Compound 2DU1451.18
Compound 3KB2.03

The mechanism by which these compounds exert their antitumor effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some studies suggest that the presence of a methoxy group enhances the binding affinity to specific receptors involved in tumor growth .

Antimicrobial Activity

In addition to antitumor properties, there is evidence suggesting that pyrimidine derivatives can possess antimicrobial activity. For example, compounds from a similar chemical class have been screened against Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth without targeting known pathways for existing antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrimidine derivatives. Modifications at various positions on the pyrimidine ring can significantly impact their potency and selectivity.

Table 2: SAR Insights

ModificationEffect on Activity
Methoxy group at position 4Increases binding affinity to target receptors
Ethyl substitution at position 6Enhances cytotoxicity against tumor cells
Variations in aryl substituentsAlters selectivity towards different biological targets

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Case Study A : A derivative with a similar structure was evaluated for its effects on COX-2 and iNOS expression in RAW264.7 cells, showing significant inhibition compared to standard anti-inflammatory drugs like indomethacin .
  • Case Study B : Another study highlighted a series of pyrimidine derivatives that exhibited selective inhibition against CSF1R with IC50 values under 5 nM, demonstrating their potential in treating cancers with aberrant CSF1R signaling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 6-ethyl-N-(4-methoxyphenyl)-2-methylpyrimidin-4-amine, and how can reaction efficiency be maximized?

  • Methodology : Use nucleophilic substitution under reflux conditions with chloroform as a solvent. For example, a modified procedure from Cieplik et al. (1995) involves reacting a chloromethyl pyrimidine intermediate with 4-methoxyaniline. Monitor reaction progress via TLC and optimize yield (~78%) by controlling reflux duration (5–6 hours) and stoichiometric ratios (e.g., 1:1.2 molar excess of amine) . Purification via silica gel chromatography (CHCl₃ eluent) and methanol recrystallization ensures high purity (>95%) .

Q. How can structural confirmation of the synthesized compound be achieved?

  • Methodology : Combine spectroscopic and crystallographic techniques:

  • NMR : Assign peaks using 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., methoxy group at δ 3.8 ppm, ethyl protons at δ 1.2–1.4 ppm).
  • X-ray crystallography : Resolve dihedral angles between pyrimidine and aryl rings (e.g., ~12° for phenyl groups, ~86° for methoxyphenyl groups), confirming steric and electronic effects on conformation .
  • Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ at m/z 298) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data across pyrimidine derivatives with similar substituents?

  • Methodology :

Comparative SAR analysis : Compare substituent effects (e.g., ethyl vs. methyl at position 6) on antibacterial activity. For example, ethyl groups may enhance lipophilicity, improving membrane permeability .

Crystallographic correlation : Link bioactivity to hydrogen-bonding patterns (e.g., N–H⋯N interactions stabilizing active conformations) .

Statistical modeling : Use multivariate regression to isolate structural parameters (e.g., Hammett constants) influencing activity discrepancies .

Q. How do intermolecular interactions in the solid state affect solubility and formulation stability?

  • Methodology :

  • Crystal packing analysis : Identify C–H⋯π or weak hydrogen bonds (e.g., C–H⋯O) that reduce solubility. For example, methoxy groups participate in chain-forming interactions parallel to the c-axis, increasing crystallinity .
  • Solubility assays : Test in polar aprotic solvents (e.g., DMSO) and correlate with lattice energy calculations using DFT .

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Docking simulations : Model binding to target enzymes (e.g., cytochrome P450) using software like AutoDock. Focus on pyrimidine ring interactions with catalytic residues .
  • Reaction path searches : Apply quantum chemical calculations (e.g., Gaussian) to explore electrophilic substitution sites, guided by Fukui indices .

Data Analysis and Validation

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodology :

Purity verification : Use DSC (Differential Scanning Calorimetry) to detect polymorphic forms (e.g., melting ranges 469–471 K vs. 465–468 K) .

Batch consistency : Compare multiple syntheses under controlled humidity/temperature to rule out hydrate formation .

Q. What experimental designs validate the compound’s proposed mechanism in enzyme inhibition?

  • Methodology :

  • Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., acetylcholinesterase) using Ellman’s method.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to confirm competitive vs. non-competitive inhibition .

Structural and Functional Insights

Q. How does the ethyl group at position 6 influence electronic properties compared to methyl analogs?

  • Methodology :

  • Cyclic voltammetry : Compare oxidation potentials to assess electron-donating effects. Ethyl groups may lower E₁/₂ by 0.1–0.2 V vs. methyl .
  • UV-Vis spectroscopy : Analyze λmax shifts in acidic/basic conditions to probe substituent-induced conjugation changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.